1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, often referred to as “Compound X” , is a complex organic molecule. Let’s break down its structure:
- The core consists of a pyrrolone ring (2H-pyrrol-2-one) with substituents.
- The benzodioxole (1,3-benzodioxol-5-ylmethyl) and benzodioxin (2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl) moieties contribute to its unique properties.
- The trimethoxyphenyl group enhances solubility and influences its biological activity.
Preparation Methods
Synthesis Routes:
Multi-step Synthesis: Several synthetic routes exist, involving condensation reactions, cyclizations, and functional group manipulations.
Pictet-Spengler Reaction: A key step involves the condensation of an indole or tryptophan derivative with an aldehyde, followed by cyclization.
Industrial Production: While not widely produced industrially, research labs synthesize it for investigations.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidative transformations, yielding various derivatives.
Reduction: Reduction of the carbonyl group or other functional groups modifies its properties.
Substitution: Nucleophilic substitutions occur at the benzodioxole and benzodioxin rings.
Common Reagents: Alkali metals, reducing agents, Lewis acids, and nucleophiles.
Major Products: Diverse derivatives with altered bioactivity.
Scientific Research Applications
Medicine: Investigated for potential anti-inflammatory, anticancer, and antiviral properties.
Chemistry: Used as a building block in total synthesis of natural products.
Biology: Interacts with cellular receptors, affecting signaling pathways.
Industry: Limited applications due to complexity.
Mechanism of Action
Targets: Interacts with G protein-coupled receptors (GPCRs) or enzymes.
Pathways: Modulates intracellular signaling cascades, impacting cell function.
Comparison with Similar Compounds
Unique Features: Compound X’s hybrid structure sets it apart.
Similar Compounds: Related molecules include derivatives of benzodioxoles, benzodioxins, and pyrrolones.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C30H27NO10 |
---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
(4E)-1-(1,3-benzodioxol-5-ylmethyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H27NO10/c1-35-23-12-18(13-24(36-2)29(23)37-3)26-25(27(32)17-5-7-19-22(11-17)39-9-8-38-19)28(33)30(34)31(26)14-16-4-6-20-21(10-16)41-15-40-20/h4-7,10-13,26,32H,8-9,14-15H2,1-3H3/b27-25+ |
InChI Key |
LINRMCMSFBFQKD-IMVLJIQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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